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Epsilon-rhodomycinone

Anthracycline cytotoxicity Structure-activity relationship Glycoside vs. aglycone potency

Researchers requiring the authentic aglycone for anthracycline pathway engineering or analog synthesis often face supply of misidentified congeners. Epsilon-rhodomycinone (CAS 21288-60-8) is the obligate C-11 hydroxylated, 10-carbomethoxy intermediate processed by DauP/DauK/DoxA tailoring enzymes. - Enables 15-30% molar conversion to daunorubicin glycosides in feeding studies - 32- to 48-fold lower intrinsic cytotoxicity (IC₅₀ 9.6 μM) than its glycosides, providing a clean baseline for analog potency assessment - Defined (1R,2R,4S) stereochemistry supports analytical method development

Molecular Formula C22H20O9
Molecular Weight 428.4 g/mol
CAS No. 21288-60-8
Cat. No. B1195070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpsilon-rhodomycinone
CAS21288-60-8
Synonymsepsilon-Rhodomycinone
rhodomycinone
Molecular FormulaC22H20O9
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
InChIInChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3
InChIKeyPYFOXRACBORDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epsilon-rhodomycinone: Chemical Identity and Procurement Baseline


Epsilon-rhodomycinone (ε-rhodomycinone, CAS 21288-60-8) is a tetracenequinone-class anthracyclinone aglycone with the molecular formula C₂₂H₂₀O₉ and a monoisotopic mass of 428.11 Da [1]. It is a carboxylic ester — specifically the methyl ester of (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1-carboxylic acid — and is classified under the anthracycline antibiotic family in the MeSH vocabulary [2]. Originally isolated from Streptomyces fermentation broths as a major by-product of daunorubicin production, epsilon-rhodomycinone is biosynthesized via the action of aklavinone-11-hydroxylase (RdmE) on aklavinone and occupies a pivotal branch-point position in the biosynthetic pathway leading to clinically vital anthracyclines including daunorubicin and doxorubicin [1].

Biosynthetic pathway intermediate for anthracycline engineering
Aglycone scaffold for semi-synthetic derivatization studies
Substrate for anthracycline tailoring enzyme characterization
Combinatorial biosynthesis and glycosylation diversification

Why Epsilon-rhodomycinone Cannot Be Substituted by Other Anthracyclinone Congeners


Within the rhodomycinone family, epsilon-rhodomycinone occupies a unique biosynthetic node defined by its specific C-11 hydroxylation pattern (introduced by RdmE aklavinone-11-hydroxylase) and its 10-carbomethoxy substitution, which together determine its fate as the obligate aglycone precursor for rhodomycin D — the first glycosylated intermediate in the daunorubicin/doxorubicin pathway [1][2]. Beta-rhodomycinone and gamma-rhodomycinone, despite sharing the tetracenequinone core, differ in their hydroxylation and substitution patterns and are not processed by the same downstream tailoring enzymes (DauP, DauK, DoxA) that convert the epsilon-rhodomycinone glycoside to doxorubicin [2]. Consequently, substituting epsilon-rhodomycinone with another rhodomycinone congener in a metabolic engineering, bioconversion, or semi-synthetic derivatization workflow will not yield the same glycoside products and will disrupt the established molar conversion efficiencies documented for the epsilon-specific pathway [1]. The quantitative evidence below makes this differentiation explicit.

Property
Epsilon-rhodomycinone
Other congeners (beta/gamma)
C-11 hydroxylation pattern
Specific RdmE-catalyzed C-11 hydroxyl present
Different hydroxylation patterns may not align with pathway enzymes
10-carbomethoxy group
Retained; essential for DauP esterase recognition
Absent; may prevent downstream tailoring by DauP/DauK/DoxA
Bioconversion compatibility
Documented conversion to daunorubicin glycosides
No reported conversion via the daunorubicin pathway

Quantitative Differentiation: Cytotoxicity, Enzymatic Specificity, and Bioconversion Data


Cytotoxicity Differential: Aglycone vs. Glycoside Derivatives in HCT-116 Cells

In a direct head-to-head comparison within a single study, epsilon-rhodomycinone aglycone (compound 14) exhibited markedly lower cytotoxicity than its glycosylated derivatives against HCT-116 human colorectal carcinoma cells. Epsilon-rhodomycinone gave an IC₅₀ of 9.6 μM, whereas its ε-rhodomycinone glycoside derivatives compound 4 and compound 13 displayed IC₅₀ values of 0.3 μM and 0.2 μM respectively, with the latter two being comparable to the positive control epirubicin [1][2]. This demonstrates that epsilon-rhodomycinone serves as a relatively low-potency scaffold whose cytotoxicity is amplified approximately 32- to 48-fold upon glycosylation — a critical consideration for those procuring the aglycone for semi-synthetic derivatization programs.

Cytotoxicity: aglycone vs. glycosides
Head-to-head
Epsilon-rhodomycinone IC₅₀ 9.6 μM vs. glycoside derivatives 0.2–0.3 μM (HCT-116, MTT 48 h)
Supports aglycone scaffold selection with lower reported cell-model response
32- to 48-fold difference indicates wide dynamic range for derivatization studies
Anthracycline cytotoxicity Structure-activity relationship Glycoside vs. aglycone potency

RdmE Enzyme Specificity and the Epsilon-rhodomycinone Biosynthetic Branch Point

The enzyme RdmE (aklavinone-11-hydroxylase) from Streptomyces purpurascens catalyzes the FAD-dependent hydroxylation of aklavinone at the C-11 position to yield epsilon-rhodomycinone. Critically, RdmE also accepts 11-deoxy-beta-rhodomycinone as a substrate, hydroxylating it to beta-rhodomycinone, but it cannot accept substrates glycosylated at C-7 [1][2]. This dual substrate acceptance at the aglycone level means that epsilon-rhodomycinone and beta-rhodomycinone share the same upstream enzyme, yet diverge in their downstream processing: only the epsilon congener proceeds through DauP-catalyzed carbomethoxy removal, DauK-mediated 4-O-methylation, and DoxA-catalyzed C-14 hydroxylation to yield doxorubicin [3]. In contrast, 15-demethoxyaklavinone and decarbomethoxyaklavinone did not serve as RdmE substrates [1], demonstrating that the 10-carbomethoxy group present in epsilon-rhodomycinone is structurally required for upstream enzymatic recognition.

RdmE enzyme specificity
Class-level
RdmE converts aklavinone to epsilon-rhodomycinone; also accepts 11-deoxy-beta-rhodomycinone but not 15-demethoxy/decarbomethoxy analogs
10-carbomethoxy group is required for upstream enzymatic recognition
Substrate acceptance confirmed in vitro and in vivo; glycosylated substrates not processed
Biosynthetic enzyme specificity Aklavinone hydroxylation Rhodomycin pathway engineering

Molar Bioconversion Efficiency to Daunorubicin Glycosides

Using exogenously added epsilon-rhodomycinone in Streptomyces mutant and production strains, Dickens and Strohl (1980) quantified the molar conversion efficiency to daunorubicin glycosides at 15–30%. In a non-producing mutant and a mutant that produces daunorubicin glycosides but not epsilon-rhodomycinone, conversion efficiencies were 15–30%. With ¹⁴C-labeled epsilon-rhodomycinone in the latter mutant, approximately 25% conversion was confirmed. In the production strain C5, 16–37% of exogenous epsilon-[¹⁴C]rhodomycinone was metabolized, and 22–32% of metabolized radioactivity was recovered as daunorubicin glycosides [1]. Mathematical modeling further indicated that 63–73% of daunorubicin glycosides accumulated by strain C5 derive from epsilon-rhodomycinone, establishing it as the quantitatively dominant intermediate in the pathway [1]. No comparable conversion efficiency has been reported for beta-rhodomycinone or gamma-rhodomycinone in the daunorubicin pathway context.

Molar bioconversion efficiency
Reported
15–30% conversion to daunorubicin glycosides; ~25% via ¹⁴C tracer; 63–73% of product derived from epsilon-rhodomycinone
Quantitatively characterized pathway intermediate unique among rhodomycinones
Feeding strategies and flux-balance modeling supported by this data
Bioconversion efficiency Daunorubicin biosynthesis Isotopic tracer studies

Genetic Regulation of Selective Epsilon-rhodomycinone Overproduction

Introduction of the 2.0-kb dnrR1 DNA segment into wild-type Streptomyces peucetius ATCC 29050 caused a 10-fold overproduction of epsilon-rhodomycinone specifically, with no concomitant increase in daunorubicin levels. In contrast, the 1.9-kb dnrR2 segment increased production of both epsilon-rhodomycinone (10-fold) and daunorubicin (2-fold) [1]. Insertional inactivation of dnrI (within dnrR1) abolished both epsilon-rhodomycinone and daunorubicin production entirely and markedly decreased daunorubicin resistance, confirming that epsilon-rhodomycinone accumulation is genetically separable from, yet upstream of, daunorubicin production [1]. This gene-dose response provides a quantitatively defined lever for selectively accumulating the aglycone intermediate in fermentation processes.

Genetic overproduction control
Head-to-head
dnrR1 segment: 10-fold epsilon-rhodomycinone increase, no daunorubicin increase; dnrR2: 10-fold epsilon, 2-fold daunorubicin increase
Selective aglycone accumulation achievable through gene-dose manipulation
dnrI knockout abolishes production; validated in S. peucetius
Secondary metabolism regulation dnrR1/dnrR2 gene dosage Anthracycline overproduction

Cross-Study Cytotoxicity Profiling of Rhodomycinone Congeners

Epsilon-rhodomycinone (compound 14) was profiled against a six-cell-line human cancer panel (HCT-116, HepG2, MCF-10A, MDA-MB-231, MDA-MB-435, NCI-H460) by MTT assay, yielding IC₅₀ values ranging from 7.1 to 13.5 μM [1][2]. In a separate study, beta-rhodomycinone and gamma-rhodomycinone were evaluated against Caco2, Hela, and Vero cell lines with CD₅₀ values of 6.3, 9.45, 64.8 µg/mL and 9.11, 9.35, 67.3 µg/mL respectively [3]. Converting beta-rhodomycinone CD₅₀ values using its approximate molecular weight (~428 Da), the corresponding IC₅₀ estimates are roughly 14.7 μM (Caco2), 22.1 μM (Hela), and 151 μM (Vero). While the assay conditions and cell line panels differ across studies, epsilon-rhodomycinone exhibits a narrower and more uniform cytotoxicity range (7.1–13.5 μM) across diverse tissue origins, whereas beta- and gamma-rhodomycinone display greater tissue-selectivity and a wider potency span (~7-fold between Hela and Vero for gamma-rhodomycinone). This distinction may reflect the absence of glycosylation-dependent uptake mechanisms for the aglycone form.

Cross-study cytotoxicity panel
Context-dependent
Epsilon IC₅₀ range 7.1–13.5 μM (6 cell lines); beta/gamma show wider CD₅₀ spans (~10-fold) with Vero drop-off
Narrower and more uniform cytotoxicity profile across tissue types reported
Cross-study comparison; different cell panels and conditions require careful interpretation
Comparative cytotoxicity Rhodomycinone congener panel Cancer cell line profiling

Blocked Mutant Exclusivity for Epsilon-rhodomycinone Glycosides

A blocked mutant strain SU2-730 derived from beta-rhodomycin-producing Streptomyces violaceus A262 was found to produce exclusively epsilon-rhodomycinone glycosides — designated epelmycins A through E — with no detectable beta-rhodomycinone glycosides [1]. These five epelmycins were assayed for in vitro cytotoxicity against murine leukemic L1210 cells and for antimicrobial activity in comparison with known anthracycline antibiotics [1]. The exclusivity of epsilon-rhodomycinone as the sole aglycone in this blocked mutant system demonstrates that the biosynthetic machinery can be genetically channeled to produce only epsilon-based glycosides, a property not demonstrated for beta-rhodomycinone or gamma-rhodomycinone in comparable mutant backgrounds. Furthermore, a recombinant Streptomyces approach independently produced three new epsilon-rhodomycinone derivatives alongside nine beta-rhodomycinone derivatives and gamma-rhodomycinone, confirming that epsilon-rhodomycinone can serve as a specific aglycone scaffold for generating glycoside diversity through combinatorial biosynthesis [2].

Blocked mutant exclusivity
Method context
SU2-730 mutant produced exclusively epsilon-rhodomycinone glycosides (epelmycins A–E); no beta-rhodomycinone detected
Biosynthesis can be genetically channeled to epsilon-only glycosides
Homogenous aglycone preparations feasible for glycosylation diversification
Blocked mutant Epelmycin Epsilon-rhodomycinone glycoside exclusivity

Preferred Application Scenarios for Epsilon-rhodomycinone


Metabolic Engineering for Daunorubicin/Doxorubicin Overproduction

Fermentation scientists aiming to increase daunorubicin or doxorubicin titers should prioritize epsilon-rhodomycinone as the key pathway intermediate for feeding studies and flux analysis. The documented 15–30% molar conversion efficiency of exogenously fed epsilon-rhodomycinone to daunorubicin glycosides [1], combined with the dnrR1-mediated 10-fold selective overproduction capability [2], provides a quantitatively validated bioprocess engineering framework. No other rhodomycinone congener has been shown to feed into the DauP/DauK/DoxA tailoring pathway that yields the clinically essential doxorubicin [3], making epsilon-rhodomycinone the only rationally justifiable aglycone for precursor feeding or pathway engineering in this system.

Semi-Synthetic Drug Discovery Using a Low-Potency Aglycone Scaffold

Medicinal chemistry groups pursuing novel anthracycline analogs through glycosylation or other aglycone modifications should select epsilon-rhodomycinone as the starting scaffold because its intrinsic cytotoxicity is 32- to 48-fold lower than that of its glycoside derivatives (IC₅₀ 9.6 μM vs. 0.2–0.3 μM against HCT-116) [4]. This wide dynamic range allows clear detection of potency gains from structural modifications. Furthermore, epsilon-rhodomycinone's six-cell-line cytotoxicity profile (IC₅₀ 7.1–13.5 μM) [5] provides a well-characterized baseline for assessing selectivity improvements in derivative series, a capability not available with less extensively profiled rhodomycinone congeners.

Combinatorial Biosynthesis and Glycosylation Diversification

Natural product discovery laboratories employing blocked mutant or recombinant Streptomyces systems for glycoside diversification should procure epsilon-rhodomycinone as the aglycone of choice. The SU2-730 blocked mutant precedent demonstrates that biosynthesis can be exclusively channeled through epsilon-rhodomycinone to yield a homogeneous set of glycosides (epelmycins A–E) [6], while the SCSIO 1666/17C4 recombinant system shows that epsilon-rhodomycinone can also be processed alongside other aglycones in a multiplexed format, yielding three novel epsilon-based derivatives with distinct cytotoxicity profiles [4]. The RdmE enzyme's strict substrate requirements — excluding 15-demethoxy and decarbomethoxy analogs [7] — further ensure that only the authentic epsilon scaffold bearing the 10-carbomethoxy group will be recognized by downstream tailoring enzymes, reducing the risk of generating unprocessable intermediates.

Enzymology and Pathway Elucidation of Anthracycline Tailoring Enzymes

Biochemists studying the substrate specificity and kinetics of anthracycline tailoring enzymes (RdmE, DauP, DauK, DoxA) require authentic epsilon-rhodomycinone as a reference substrate. RdmE (aklavinone-11-hydroxylase) generates epsilon-rhodomycinone as its primary product from aklavinone [7], while the DauP esterase specifically removes the 10-carbomethoxy group from the epsilon-rhodomycinone glycoside rhodomycin D to form 10-carboxy-13-deoxycarminomycin [3]. Because beta-rhodomycinone lacks the 10-carbomethoxy group and cannot serve as a DauP substrate, sourcing epsilon-rhodomycinone is mandatory for any in vitro reconstitution of the complete daunorubicin/doxorubicin tailoring pathway. The compound's defined stereochemistry (1R,2R,4S) [8] also makes it suitable as a chiral reference standard for analytical method development.

Application
Selection Property
Validation Focus
Metabolic engineering (daunorubicin/doxorubicin pathway)
Biosynthetic intermediate with reported conversion efficiency
Pathway flux and bioconversion yield validation
Semi-synthetic aglycone scaffold studies
Low reported cell-model response allows dynamic range measurement
Potency gain upon derivatization validation
Combinatorial biosynthesis & glycosylation diversification
Exclusive aglycone in blocked mutant systems
Glycoside product homogeneity and downstream processability
Anthracycline tailoring enzyme characterization
Defined 10-carbomethoxy group required for enzyme substrate recognition
Substrate specificity and kinetic parameter confirmation
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